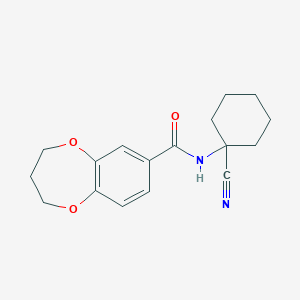
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a psychoactive substance that belongs to the class of designer drugs. It was first synthesized in the 1960s as a potential anti-inflammatory agent but was later found to have psychoactive properties. BDPC is a member of the benzodioxepine family of compounds, which includes other psychoactive substances such as methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP).
Wirkmechanismus
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is believed to act as a dopamine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. This means that it increases the concentration of dopamine in the brain, leading to feelings of pleasure and euphoria. However, the exact mechanism of action of this compound is not well understood and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant and euphoric effects, similar to other designer drugs such as MDPV and α-PVP. It has also been shown to increase heart rate and blood pressure, which can be dangerous at high doses. However, the exact biochemical and physiological effects of this compound are not well understood and more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in laboratory experiments to study its effects on the brain and behavior. However, its psychoactive properties make it difficult to use in experiments that require precise control over the subject's behavior. Additionally, the potential for addiction and abuse make it a controversial substance to study.
Zukünftige Richtungen
There is still much to be learned about N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on the brain and behavior. Future research could focus on understanding the exact mechanism of action of this compound and its effects on different brain regions. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for addiction and abuse. Finally, research could explore potential therapeutic uses of this compound, such as for the treatment of depression or anxiety disorders.
Synthesemethoden
The synthesis of N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the condensation of 1,4-cyclohexanedione with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of sodium ethoxide. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as a psychoactive drug. It has been shown to have stimulant and euphoric effects, similar to other designer drugs such as MDPV and α-PVP. However, the exact mechanism of action of this compound is not well understood.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-12-17(7-2-1-3-8-17)19-16(20)13-5-6-14-15(11-13)22-10-4-9-21-14/h5-6,11H,1-4,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWFRHMSYKUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


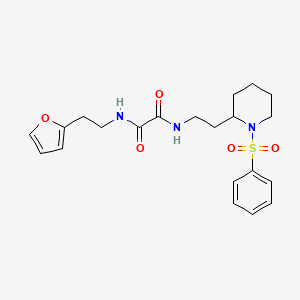
![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)
![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)
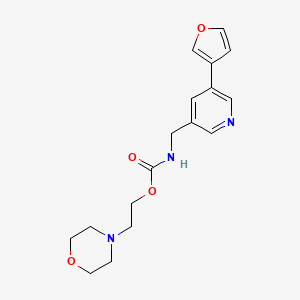

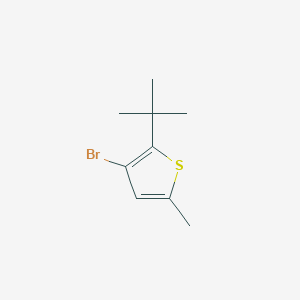

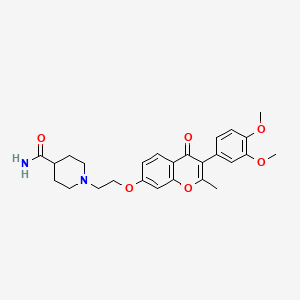
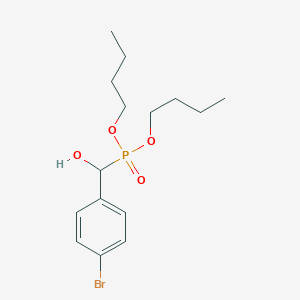
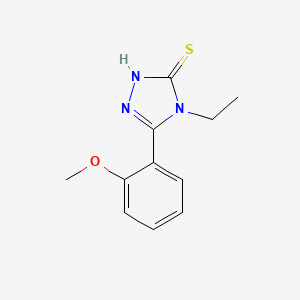

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)